4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol
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Description
Synthesis Analysis
The synthesis pathway for 2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate involves the reaction of 2-cyano-5-hydroxypentan-2-ol with dodecyl trithiocarbonate in the presence of a base. The detailed steps include dissolving 2-cyano-5-hydroxypentan-2-ol in a suitable solvent (e.g., dichloromethane), adding dodecyl trithiocarbonate to the reaction mixture and stirring for several hours at room temperature, adding a base (e.g., sodium hydroxide) to the reaction mixture and stirring for several more hours, extracting the product with a suitable solvent (e.g., ethyl acetate), and purifying the product by column chromatography or recrystallization.Molecular Structure Analysis
The molecular weight of 2-Cyano-5-hydroxypentan-2-yl dodecyl trithiocarbonate is 389.7 g/mol. The molecular formula is C19H35NOS3 .Mechanism of Action
Target of Action
The primary target of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate is the polymerization process of various vinyl monomers . It acts as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent , which controls the polymerization process, leading to the formation of well-defined block copolymers .
Mode of Action
2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate interacts with its targets by acting as a chain transfer agent (CTA) in the RAFT polymerization process . It is used as an initiator in the organocatalytic ring-opening polymerization (ROP) of 2-ethyl-2-oxo-1,3,2-dioxaphospholane . This interaction leads to changes in the polymerization process, enabling the synthesis of well-defined block copolymers .
Biochemical Pathways
The compound affects the RAFT polymerization pathway . It enables the synthesis of well-defined block copolymers using a wide variety of functional vinyl monomers . The compound also plays a role in the ring-opening polymerization (ROP) of 2-ethyl-2-oxo-1,3,2-dioxaphospholane .
Result of Action
The action of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate results in the formation of well-defined block copolymers . These polymers have potential applications in various fields, including the creation of nanoparticles with hydrophilic polyphosphoesters on their surface as the stabilizing agent .
Action Environment
The action of 2-Cyano-5-hydroxypentan-2-yl dodecyl carbonotrithioate is influenced by environmental factors such as temperature and solvent conditions. For instance, the RAFT polymerization process typically occurs at room temperature. The choice of solvent can also impact the polymerization process and the properties of the resulting polymers .
Properties
IUPAC Name |
2-dodecylsulfanylcarbothioylsulfanyl-5-hydroxy-2-methylpentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NOS3/c1-3-4-5-6-7-8-9-10-11-12-16-23-18(22)24-19(2,17-20)14-13-15-21/h21H,3-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFBIHFUHZPVOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(CCCO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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